molecular formula C9H16N6O2 B14151174 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine CAS No. 877789-70-3

1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine

Cat. No.: B14151174
CAS No.: 877789-70-3
M. Wt: 240.26 g/mol
InChI Key: SMXCHOGUNBKEPO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-methyl-5-nitro-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

    1-Ethyl-4-(2-methyl-1,2,4-triazol-3-yl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-Ethyl-4-(5-nitro-1,2,4-triazol-3-yl)piperazine: Similar structure but different substitution pattern on the triazole ring.

    1-Methyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine: Substitution of the ethyl group with a methyl group.

Uniqueness: 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine is unique due to the presence of both the nitro group and the specific substitution pattern on the triazole ring, which can significantly influence its chemical reactivity and biological activity .

Properties

CAS No.

877789-70-3

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine

InChI

InChI=1S/C9H16N6O2/c1-3-13-4-6-14(7-5-13)9-10-8(15(16)17)11-12(9)2/h3-7H2,1-2H3

InChI Key

SMXCHOGUNBKEPO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NN2C)[N+](=O)[O-]

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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